molecular formula C16H19FN8OS B2454456 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 898449-25-7

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No. B2454456
CAS RN: 898449-25-7
M. Wt: 390.44
InChI Key: WLRQWBQUONJPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H19FN8OS and its molecular weight is 390.44. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

A study by Demchenko et al. (2020) synthesized derivatives of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide, closely related to the chemical structure . These compounds showed significant antiviral activity against the influenza A virus H1N1 California/07/2009, highlighting their potential as antiviral agents. The specific compound tested exhibited high antiviral activity with an effective concentration of EC50 0.6 μg/ml and a selectivity index (SI) greater than 170, suggesting its efficacy and safety for antiviral use (Demchenko et al., 2020).

Anticancer and Antimicrobial Activities

Further research into similar structures, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, has shown these compounds to serve as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibitors have been explored for their therapeutic potential in cancer treatment. Shukla et al. (2012) found that certain analogs retained the potency of the parent compound while improving its aqueous solubility, potentially enhancing its application in cancer therapy. The study demonstrated the compounds' ability to attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, emphasizing their promise as anticancer agents (Shukla et al., 2012).

Insecticidal Assessment

A study by Fadda et al. (2017) investigated the synthesis of innovative heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm, Spodoptera littoralis. While the focus was on different chemical structures, the approach underscores the potential utility of similar compounds in pest control and agricultural applications. The synthesized compounds showed varying degrees of insecticidal activity, suggesting that related compounds could also have practical applications in this area (Fadda et al., 2017).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN8OS/c1-3-18-13-21-14(19-4-2)25-15(22-13)23-24-16(25)27-9-12(26)20-11-7-5-10(17)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,20,26)(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQWBQUONJPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.